molecular formula C8H8ClI B8468950 4-Chloro-1-ethyl-2-iodobenzene

4-Chloro-1-ethyl-2-iodobenzene

Cat. No. B8468950
M. Wt: 266.50 g/mol
InChI Key: LQNNJVRJHRFWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419984B2

Procedure details

A mixture of sodium periodate (12 g, 56 mmol), iodine (9.5 g, 37 mmol), acetic acid (80 ml) and acetic anhydride (40 ml) was cooled to 0° C. Sulfuric acid (18 ml) was added dropwise followed by 1-chloro-4-ethyl benzene (15 ml, 110 mmol) dropwise. After stirring for 18 hours, a solution of sodium sulfite (20 g) in water (300 ml) was added. The mixture was adjusted to about pH 7 by addition of 50% aqueous sodium hydroxide solution and treated with ethyl acetate (200 ml) and saturated aqueous sodium chloride solution (200 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The residual oil was purified by vacuum distillation (95-100° C., 5-10 mm) followed by flash chromatography on silica gel eluting with hexane to afford 4-chloro-1-ethyl-2-iodo-benzene (7.5 g, 25% yield) as a colorless oil.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].[I:7]I.C(OC(=O)C)(=O)C.S(=O)(=O)(O)O.[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([CH2:28][CH3:29])=[CH:24][CH:23]=1.S([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].[Cl-].[Na+]>O.C(OCC)(=O)C.C(O)(=O)C>[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([CH2:28][CH3:29])=[C:24]([I:7])[CH:23]=1 |f:0.1,6.7.8,9.10,11.12|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
9.5 g
Type
reactant
Smiles
II
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil was purified by vacuum distillation (95-100° C., 5-10 mm)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CC)I
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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